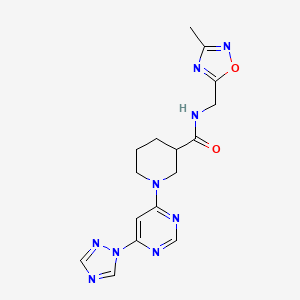
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N9O2 and its molecular weight is 369.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including a triazole and an oxadiazole, which are known for their diverse biological effects.
Chemical Structure
The molecular formula of this compound is C21H25N9O with a molecular weight of approximately 419.5 g/mol. The structural components include:
- Triazole ring : Known for its antimicrobial properties.
- Pyrimidine moiety : Often associated with anticancer activity.
- Piperidine group : Contributes to various pharmacological activities.
Anticancer Activity
Research has indicated that compounds containing triazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.48 | Induction of apoptosis via caspase activation |
| HCT116 (colon) | 0.78 | Cell cycle arrest at G1 phase |
| U937 (leukemia) | 0.19 | Increased p53 expression |
Antimicrobial Activity
The triazole moiety is well-documented for its broad-spectrum antimicrobial activity. Compounds similar to this one have been effective against various pathogens, including fungi and bacteria .
- Enzyme Inhibition : Many derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways .
- Apoptotic Pathways : The compound activates apoptotic pathways by increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .
- Cell Cycle Modulation : Studies indicate that certain derivatives can cause cell cycle arrest in the G1 phase, which prevents cancer cell proliferation .
Study 1: Cytotoxicity Against Leukemia Cells
In a study examining the effects on leukemia cell lines (CEM-C7 and U937), the compound demonstrated significant cytotoxicity with IC50 values lower than traditional chemotherapeutics such as doxorubicin. Flow cytometry assays revealed that the compound effectively induced apoptosis in these cell lines.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar triazole-containing compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O2/c1-11-22-15(27-23-11)6-18-16(26)12-3-2-4-24(7-12)13-5-14(20-9-19-13)25-10-17-8-21-25/h5,8-10,12H,2-4,6-7H2,1H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJVEDGZDJSILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














